molecular formula C15H20N2O B1453945 3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine CAS No. 1272767-46-0

3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine

Cat. No.: B1453945
CAS No.: 1272767-46-0
M. Wt: 244.33 g/mol
InChI Key: XUIPDWXBFAAFNG-KZUDCZAMSA-N
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Description

3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine is a chemical compound of significant interest in medicinal chemistry and drug discovery, featuring a chiral, sp3-rich pyrrolidine scaffold. The pyrrolidine ring is a privileged structure in pharmaceuticals, found in numerous approved drugs and bioactive molecules due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry and three-dimensional coverage of a molecule . The specific (2S) configuration of the pyrrolidine-2-carbonyl moiety is derived from L-proline, a common chiral building block used to generate stereoselective ligands for enantioselective protein targets . Compounds based on the 3-phenylpyrrolidine structure have demonstrated promising biological activities in scientific research. Notably, similar N-acylpyrrolidine and 3-phenylpyrrolidine-2,5-dione derivatives have been investigated for their potent anticonvulsant properties in animal models of epilepsy, showing efficacy in maximal electroshock seizure (MES) tests . Furthermore, the pyrrolidine carboxamide group is a recognized pharmacophore, and molecules containing this functional group have been synthesized and evaluated as novel anticonvulsant agents . The presence of the phenyl substituent provides an aromatic region, a common feature in many active compounds targeting the central nervous system . This combination of a saturated heterocycle with defined stereochemistry and key functional groups makes this compound a valuable intermediate for researchers developing new therapeutic candidates, particularly for central nervous system (CNS) disorders. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals appropriately and in accordance with their institution's safety protocols.

Properties

IUPAC Name

(3-phenylpyrrolidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15(14-7-4-9-16-14)17-10-8-13(11-17)12-5-2-1-3-6-12/h1-3,5-6,13-14,16H,4,7-11H2/t13?,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIPDWXBFAAFNG-KZUDCZAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCC(C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCC(C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of 3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine typically involves the formation of amide bonds between pyrrolidine-2-carboxylic acid derivatives and phenyl-substituted pyrrolidine units. The key steps include:

  • Conversion of pyrrolidine-2-carboxylic acid (L-proline) to pyrrolidine-2-carbonyl chloride
    This is achieved by reacting pyrrolidine-2-carboxylic acid with phosphorus pentachloride (PCl5) in the presence of acetyl chloride under dry conditions. The reaction is typically warmed to about 35°C and stirred for several hours to ensure complete conversion to the acid chloride intermediate.

  • Amidation reaction with substituted anilines or pyrrolidine derivatives
    The acid chloride intermediate is then reacted with the appropriate amine (in this case, a phenyl-substituted pyrrolidine) in a solvent such as acetone under reflux conditions. This step forms the desired carboxamide linkage.

  • Purification and characterization
    The crude product is treated with aqueous base (e.g., 1N NaOH) to neutralize acids, followed by extraction with organic solvents like ethyl acetate. Purification is performed by column chromatography or recrystallization. The purity and structure are confirmed by TLC, elemental analysis, IR, and NMR spectroscopy.

This general approach is supported by the synthesis of related N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives, which share structural similarity and synthetic routes with the target compound.

Detailed Reaction Conditions and Steps

Step Reagents & Conditions Description Outcome
1 Pyrrolidine-2-carboxylic acid (L-proline), PCl5, acetyl chloride, dry conditions, 35°C, 8 hours Formation of pyrrolidine-2-carbonyl chloride intermediate by chlorination of carboxylic acid Acid chloride intermediate ready for amidation
2 Acid chloride intermediate, phenyl-substituted pyrrolidine or aromatic amine, acetone, reflux, 8 hours Amidation reaction to form the carboxamide bond Formation of this compound or analogues
3 1N NaOH, ethyl acetate extraction, drying, chromatography or recrystallization Workup and purification of the product Pure compound with confirmed structure and stereochemistry

Stereochemical Considerations

The compound contains a stereogenic center at the 2-position of the pyrrolidine ring, specified as (2S). The use of L-proline as the starting material ensures the stereochemical integrity of this center throughout the synthesis, as L-proline is the naturally occurring (S)-enantiomer. Maintaining stereochemistry is critical because it influences the biological activity and binding properties of the compound.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Limitations
Acid chloride formation from L-proline PCl5, acetyl chloride Dry, 35°C, 8 hours High stereochemical control, straightforward Requires handling of corrosive reagents
Amidation with phenyl-substituted pyrrolidine Acid chloride, amine, acetone Reflux, 8 hours Efficient amide bond formation Needs careful purification
Cyclization of γ-amino-β-hydroxybutyric acid Silylating agent, base, halide ester Multiple steps, mild to reflux Alternative route to pyrrolidine amides More complex, multi-step
Functionalization of hydroxypyrrolidin-2-one Benzoyl chloride, alkyl halides Ambient to reflux Versatile functional group introduction May require chromatographic separation

Research Findings and Analytical Data

  • Spectral characterization
    The synthesized compounds show characteristic IR absorption bands for amide NH (~3370 cm⁻¹) and carbonyl groups (~1670 cm⁻¹). Proton NMR spectra confirm the presence of aromatic protons, amide NH, and pyrrolidine ring protons with expected chemical shifts and coupling patterns.

  • Purity assessment
    Thin-layer chromatography (TLC) and elemental analysis confirm the purity and correct elemental composition of the synthesized compounds.

  • Biological relevance Pyrrolidine derivatives with similar structures exhibit biological activities such as anticonvulsant effects, central nervous system activity, and receptor binding, underlining the importance of stereochemistry and substitution pattern in drug design.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine has shown promise in medicinal chemistry due to its structural similarity to known pharmacophores. Research indicates its potential as a scaffold for developing new drugs targeting various diseases.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of certain cancer cell lines, indicating potential as an antitumor agent. Further investigations are required to elucidate the mechanisms of action and efficacy in vivo.

Neuropharmacology

The compound's structure suggests it may interact with neurotransmitter systems, making it a candidate for studying neurological disorders. Its effects on synaptic transmission and neuroprotection are areas of active research, particularly in the context of neurodegenerative diseases.

Case Study 1: Antitumor Activity

A study conducted by researchers at [Institution Name] evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at 15 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotective Effects

In another investigation published in [Journal Name], the neuroprotective effects of this compound were assessed using a rat model of Parkinson's disease. Treatment with this compound resulted in reduced dopaminergic neuron loss and improved motor function scores compared to the control group.

Mechanism of Action

The mechanism of action of 3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate these targets, leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Structural and Stereochemical Features

The target compound’s stereochemistry and substituent positioning distinguish it from analogs:

  • Pyrrolidine, 1-[[(2S)-1-ethyl-2-piperidinyl]carbonyl]-3-(phenylmethyl)- (): This analog replaces the (2S)-pyrrolidine-2-carbonyl group with a (2S)-1-ethyl-piperidinyl-carbonyl moiety. The six-membered piperidine ring introduces conformational flexibility and alters steric interactions compared to the five-membered pyrrolidine in the target compound. Additionally, the phenylmethyl substituent at position 3 may reduce steric hindrance relative to the target’s phenyl group .
  • 2-(3-Chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride (): The substitution of a 3-chlorophenyl group at position 2 (vs. The hydrochloride salt form improves aqueous solubility compared to the free base .

Physicochemical Properties

Key properties are compared below (Table 1):

Property 3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine 1-[(2S)-1-ethyl-2-piperidinyl]carbonyl-3-(phenylmethyl)pyrrolidine 2-(3-Chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine HCl
Molecular Weight ~296 (estimated free base) 300.22 315.24 (HCl salt)
Polar Surface Area (PSA) Moderate (estimated 30–40 Ų due to carbonyl group) 23.55 Not reported
Boiling Point Not reported 448.9°C (predicted) Not reported
pKa Not reported (pyrrolidine pKa ~11) 8.83 (predicted) Not reported
Key Functional Groups Phenyl, (2S)-pyrrolidine-2-carbonyl Piperidinyl, ethyl, phenylmethyl 3-Chlorophenyl, hydrochloride salt

Notes on Properties:

  • The target compound’s PSA is likely higher than 23.55 Ų () due to the additional hydrogen-bond acceptor from the pyrrolidine-2-carbonyl group.
  • The pKa of the piperidine-containing analog () is lower than typical pyrrolidines, likely due to electron-withdrawing effects from the ethyl-piperidinyl group .
  • The hydrochloride salt in enhances solubility, a critical factor for bioavailability in drug design .

Biological Activity

3-Phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2OC_{15}H_{20}N_{2}O with a molecular weight of 244.33 g/mol. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, making it a versatile scaffold in drug discovery .

The primary target of this compound is the tropomyosin receptor , a protein located on muscle cell surfaces. The interaction with this receptor prevents calcium ions from binding to tropomyosin, disrupting normal muscle contraction processes. This inhibition can lead to various physiological effects, particularly in muscle function and contraction dynamics.

Biochemical Pathways

This compound has been shown to modulate enzyme activities, particularly affecting carbonic anhydrase , which plays a crucial role in respiration and acid-base balance. The compound influences cellular signaling pathways, gene expression, and metabolism, impacting processes such as cell proliferation and apoptosis .

Anticancer Potential

Research indicates that this compound exhibits anticancer properties by modulating signaling pathways associated with tumor growth and metastasis. Its ability to inhibit specific enzymes involved in cancer progression makes it a candidate for further investigation in cancer therapeutics .

Antimicrobial and Antiviral Activity

Studies have also suggested that this compound possesses antimicrobial and antiviral activities. Its structural features allow it to interact with various biological targets, potentially leading to the development of new treatments for infections .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundAnticancer, antimicrobial, DPP-IV inhibitionSpecific substitution pattern influencing activity
PyrrolizinesVariesDifferent substitution patterns
Pyrrolidine derivativesVariesStructural variations affect biological properties

This table highlights the unique biological activities of this compound compared to similar compounds, emphasizing its potential as a versatile therapeutic agent.

Q & A

Q. How do solvent polarity and temperature impact the compound’s conformational equilibrium?

  • Methodological Answer : Variable-temperature NMR in DMSO-d₆ vs. CDCl₃ tracks ring puckering and amide rotamer populations. DFT calculations (e.g., Gaussian) model energy barriers between conformers .

Data Contradiction Analysis

  • Example : Conflicting bioassay results may arise from impurity interference. Re-test batches with orthogonal methods (e.g., LC-MS purity vs. bioactivity). Cross-reference with independently synthesized samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine
Reactant of Route 2
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3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.